Cas no 1506-17-8 (1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1))

1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1) structure
1506-17-8 structure
Product Name:1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1)
Numero CAS:1506-17-8
MF:C13H16ClN
MW:221.725842475891
CID:145762
PubChem ID:15178
Update Time:2025-04-19

1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1)
    • Indanamin
    • J-508
    • AGN-1133
    • N-Methyl-N-2-propynyl-1-indanamine hydrochloride
    • 1506-17-8
    • UNII-PK95BBN2JH
    • 1H-INDEN-1-AMINE, 2,3-DIHYDRO-N-METHYL-N-2-PROPYN-1-YL-, HYDROCHLORIDE (1:1)
    • AKOS040752075
    • N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
    • PK95BBN2JH
    • 1H-Inden-1-amine, 2,3-dihydro-N-methyl-N-2-propynyl-, hydrochloride
    • N-METHYL-N-(2-PROPYNYL)-1-INDANAMINE HYDROCHLORIDE
    • N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
    • AGN 1133
    • starbld0027666
    • DTXSID90934007
    • Q27286598
    • N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
    • 1-Indanamine, N-methyl-N-2-propynyl-, hydrochloride
    • Inchi: 1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H
    • Chiave InChI: DWMQCWYIMZWFPL-UHFFFAOYSA-N
    • Sorrisi: Cl.N(C)(CC#C)C1C2C=CC=CC=2CC1

Proprietà calcolate

  • Massa esatta: 221.097
  • Massa monoisotopica: 221.097
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 3.2A^2

Proprietà sperimentali

  • Densità: 1.04
  • Punto di ebollizione: 299.7°C at 760 mmHg
  • Punto di infiammabilità: 123.2°C
  • Indice di rifrazione: 1.574
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen